An In-depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
CAS Number: 955158-69-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is sparse, this guide consolidates information on its core structural motifs, proposes a plausible synthetic pathway, and offers predicted characterization data based on analogous compounds. The document explores the versatile applications of the 3-azabicyclo[3.1.0]hexane scaffold in drug discovery, highlighting its role as a key building block for novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic system that has garnered substantial attention in the field of medicinal chemistry. Its rigid structure is a valuable asset in the design of potent and selective therapeutic agents, as it can effectively orient pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and improved pharmacological profiles.
Derivatives of this scaffold have been identified as potent modulators of various biological targets. Notably, they have been investigated as opioid receptor antagonists, dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, and as core components of potential anticancer agents. The inherent strain of the cyclopropane ring and the presence of a heteroatom within the bicyclic system impart unique chemical properties, making it a versatile intermediate for the synthesis of complex molecular architectures.
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane incorporates several key features that enhance its utility. The phenylsulfonyl group acts as a robust electron-withdrawing group, influencing the reactivity of the nitrogen atom and providing a site for further functionalization. The oxabicyclo feature introduces a polar ether linkage, which can modulate solubility and participate in hydrogen bonding interactions with biological targets. Commercial suppliers suggest its utility as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.
Physicochemical Properties
A summary of the key physicochemical properties for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is presented in Table 1.
| Property | Value | Source |
| CAS Number | 955158-69-7 | |
| Molecular Formula | C₁₀H₁₁NO₃S | |
| Molecular Weight | 225.27 g/mol | |
| MDL Number | MFCD11040505 | |
| PubChem ID | 45926081 | |
| Storage Conditions | 0-8°C |
Proposed Synthesis
While a specific, peer-reviewed synthesis for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has not been detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous N-sulfonylated 3-azabicyclo[3.1.0]hexane derivatives. A promising approach involves the intramolecular cyclopropanation of a suitable N-allyl-N-sulfonylglycinate ester, a reaction often catalyzed by rhodium or copper complexes.
An alternative and potentially efficient strategy is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which has been shown to produce a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.
The following proposed synthesis is a multi-step sequence commencing from readily available starting materials.
Figure 1: Proposed synthetic workflow for 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-oxabicyclo[3.1.0]hex-2-ene To a solution of cyclopentadiene (1.0 eq) in dichloromethane (DCM) at 0°C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-oxabicyclo[3.1.0]hex-2-ene.
Step 2: Synthesis of trans-2-azido-cyclopent-3-en-1-ol To a solution of 6-oxabicyclo[3.1.0]hex-2-ene (1.0 eq) in a mixture of ethanol and water is added sodium azide (1.5 eq) and ammonium chloride (1.5 eq). The reaction mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield trans-2-azido-cyclopent-3-en-1-ol.
Step 3: Synthesis of trans-2-amino-cyclopent-3-en-1-ol The azido alcohol (1.0 eq) is dissolved in methanol and subjected to hydrogenation in the presence of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the corresponding amino alcohol.
Step 4: Synthesis of 6-oxa-3-azabicyclo[3.1.0]hexane The amino alcohol (1.0 eq) is dissolved in pyridine, and p-toluenesulfonyl chloride (TsCl) (1.1 eq) is added at 0°C. The mixture is stirred at room temperature overnight. The reaction is then heated to induce cyclization. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the bicyclic amine.
Step 5: Synthesis of 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane To a solution of 6-oxa-3-azabicyclo[3.1.0]hexane (1.0 eq) and triethylamine (1.5 eq) in DCM at 0°C is added benzenesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final compound.
Predicted Spectroscopic Characterization
In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the bicyclic core and the phenylsulfonyl group.
-
Phenyl Protons: A multiplet in the aromatic region, likely between δ 7.5 and 8.0 ppm, integrating to 5 protons.
-
Bicyclic Protons: A series of multiplets in the upfield region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The cyclopropyl protons are expected to be in the most upfield region.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule.
-
Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Bicyclic Carbons: Aliphatic signals in the range of δ 20-70 ppm. The carbons bonded to the heteroatoms (C-N and C-O) will be at the lower end of this range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
C-O-C Stretch: A strong band in the region of 1150-1085 cm⁻¹ corresponding to the ether linkage.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve the loss of the phenylsulfonyl group or cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is underscored by the diverse biological activities reported for other derivatives of the 3-azabicyclo[3.1.0]hexane core.
Figure 2: Potential therapeutic applications of the core scaffold.
-
Opioid Receptor Modulation: The constrained nature of the bicyclic system is well-suited for mimicking the conformation of endogenous ligands that bind to opioid receptors. This makes it an attractive scaffold for the development of novel analgesics with potentially reduced side effects.
-
DPP-IV Inhibition: The 3-azabicyclo[3.1.0]hexane moiety can serve as a P2-site ligand in DPP-IV inhibitors, which are a class of oral anti-hyperglycemic agents.
-
Anticancer Drug Development: The unique three-dimensional structure of this scaffold can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.
Safety and Handling
As with any chemical substance, 3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted characterization data. The versatile 3-azabicyclo[3.1.0]hexane core continues to be a fertile ground for the discovery of new therapeutic agents, and this particular derivative, with its unique combination of functional groups, warrants further investigation by the scientific community.
References
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]
- Sattigeri, J. A., Andappan, M. M. S., Kishore, K., Thangathirupathy, S., Sundaram, S., Singh, S., Sharma, S., Davis, J. A., Chugh, A., & Bansal, V. S. (2008). Discovery
